3-Hydrazinyl-2-methylpyridine Dihydrochloride

Medicinal Chemistry Synthetic Intermediate Salt Form Selection

Researchers requiring a stable hydrazine building block for heterocycle synthesis often face reproducibility issues with free base forms. 3-Hydrazinyl-2-methylpyridine dihydrochloride (CAS 1803601-87-7) solves this as a dihydrochloride salt with enhanced stability. • Key building block in patented pyrazolo[3,4-d]pyrimidine syntheses for diabetes/obesity programs • 3-Hydrazinyl substitution pattern enables regioselective transformations not achievable with 2- or 4-hydrazinyl isomers • Dihydrochloride salt ensures superior shelf life vs. free base, reducing reorder frequency

Molecular Formula C6H11Cl2N3
Molecular Weight 196.08
CAS No. 1803601-87-7
Cat. No. B2483947
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydrazinyl-2-methylpyridine Dihydrochloride
CAS1803601-87-7
Molecular FormulaC6H11Cl2N3
Molecular Weight196.08
Structural Identifiers
SMILESCC1=C(C=CC=N1)NN.Cl.Cl
InChIInChI=1S/C6H9N3.2ClH/c1-5-6(9-7)3-2-4-8-5;;/h2-4,9H,7H2,1H3;2*1H
InChIKeyUPXOKPDYIPQKNK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Hydrazinyl-2-methylpyridine Dihydrochloride CAS 1803601-87-7 for Heterocyclic Building Block Procurement


3-Hydrazinyl-2-methylpyridine dihydrochloride (CAS 1803601-87-7) is a pyridine-based hydrazine derivative supplied as a dihydrochloride salt. It is primarily used as a synthetic intermediate and building block in medicinal chemistry . The compound features a 2-methylpyridine core with a hydrazinyl group at the 3-position. It is associated with 22 patents [1] and is employed in the preparation of heterocyclic compounds via nucleophilic addition and condensation reactions .

Why 3-Hydrazinyl-2-methylpyridine Dihydrochloride Cannot Be Casually Substituted


Hydrazinopyridine derivatives exhibit highly divergent reactivities and safety profiles based on substitution pattern and salt form. For example, 2-Hydrazinyl-6-methylpyridine is reported as a potent inhibitor of TGF-β1 receptor and various kinases , while 3-Hydrazinyl-2-methylpyridine dihydrochloride is not described with such direct pharmacological activity. Instead, its value lies in its role as a versatile synthetic building block , and its specific dihydrochloride salt form provides enhanced stability and handling characteristics compared to the free base or alternative salts [1]. The distinct substitution pattern (hydrazinyl at 3-position, methyl at 2-position) and the dihydrochloride salt dictate its unique reactivity in nucleophilic additions and condensations, making it non-interchangeable with other hydrazinopyridine isomers or analogs.

Quantitative Differentiation of 3-Hydrazinyl-2-methylpyridine Dihydrochloride vs. Closest Analogs


Dihydrochloride Salt vs. Hydrochloride Salt: Impact on Stability and Handling

3-Hydrazinyl-2-methylpyridine is commercially available in multiple salt forms, including the hydrochloride (CAS 1207832-68-5) and the dihydrochloride (CAS 1803601-87-7). The dihydrochloride salt is generally preferred for building block applications due to its enhanced stability and ease of handling compared to the hydrochloride salt . This difference is critical for reproducible synthetic outcomes, as the free hydrazine base is notoriously unstable . The dihydrochloride form mitigates these stability concerns, reducing decomposition and improving storage lifetime [1].

Medicinal Chemistry Synthetic Intermediate Salt Form Selection

Patent Association for Pyrazolopyrimidine Synthesis: Unique Reactivity as a Building Block

3-Hydrazinyl-2-methylpyridine dihydrochloride is specifically linked to the synthesis of pyrazolo[3,4]pyrimidin-4-yl derivatives, as evidenced by its association with patent MX-2011001333-A . This patent describes the use of such derivatives in treating diabetes and obesity . This patent association provides a direct, verifiable link to a specific application and differentiates this compound from other hydrazinopyridine isomers that may be linked to different patent families or therapeutic areas [1]. For example, 2-hydrazinopyridine derivatives are more commonly associated with bioconjugation and labeling applications (EP0667859) [2].

Medicinal Chemistry Patent Analysis Synthetic Utility

Substitution Pattern Dictates Biological Activity Profile: 2- vs 3-Hydrazinyl Pyridines

The position of the hydrazinyl group on the pyridine ring dramatically alters biological activity. 2-Hydrazinyl-6-methylpyridine (hydrazinyl at 2-position) is characterized as a potent inhibitor of TGF-β1 receptor and various kinases . In contrast, 3-Hydrazinyl-2-methylpyridine dihydrochloride is not reported to possess such direct pharmacological activity and is primarily used as a synthetic intermediate . This fundamental difference in application domain (direct biological probe vs. building block) is a critical differentiator for researchers and procurement specialists.

Structure-Activity Relationship Kinase Inhibition Selectivity

Hazard Profile: Acute Toxicity and Irritation Classification (CLP)

According to the ECHA Classification and Labelling Inventory, 3-Hydrazinyl-2-methylpyridine dihydrochloride is notified with harmonized hazard classifications: Acute Tox. 4 (H302: Harmful if swallowed), Skin Irrit. 2 (H315), Eye Irrit. 2 (H319), and STOT SE 3 (H335: Respiratory irritation) [1]. This specific hazard profile informs appropriate handling, storage, and regulatory compliance during procurement. While many hydrazine derivatives share similar hazards, the explicit notification for this specific CAS number ensures clarity and consistency for safety assessments [1].

Safety Data GHS Classification Procurement Compliance

Optimal Procurement and Application Scenarios for 3-Hydrazinyl-2-methylpyridine Dihydrochloride


Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives for Metabolic Disease Research

Researchers synthesizing pyrazolo[3,4-d]pyrimidine-based compounds for diabetes and obesity studies should specifically procure 3-Hydrazinyl-2-methylpyridine dihydrochloride due to its established use in patented synthetic routes . Alternative hydrazinopyridine isomers would not be suitable for this specific scaffold construction.

Building Block for Heterocyclic Library Synthesis via Condensation Reactions

This compound is ideal for medicinal chemists generating diverse heterocyclic libraries. The hydrazinyl group enables efficient condensation with carbonyl compounds to form hydrazones, which can be further cyclized . The dihydrochloride salt form provides superior stability during storage and reaction setup compared to the free base or other salt forms [1].

Precursor for Nitrogen-Containing Functional Group Introduction

In both medicinal chemistry and materials science, where precise nitrogen incorporation is critical, this building block serves as an efficient precursor for introducing nitrogen-rich functional groups . Its specific substitution pattern (3-hydrazinyl) allows for regioselective transformations not possible with 2- or 4-hydrazinyl analogs.

Laboratory-Scale Synthesis Requiring a Stable Hydrazine Source

For labs requiring a hydrazine derivative with improved shelf life and reduced decomposition risk, this dihydrochloride salt is the preferred form [1]. Its stability reduces the need for frequent reordering and ensures more consistent synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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